molecular formula C9H13BrN4O4 B15108342 8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione

8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione

Cat. No.: B15108342
M. Wt: 321.13 g/mol
InChI Key: BQAMLMZNTPRICK-UHFFFAOYSA-N
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Description

This compound is a brominated xanthine derivative featuring a 2,3-dihydroxypropyl group at the N7 position and a methyl group at N3. The 4,5-dihydro modification indicates saturation of the purine ring at these positions, which may enhance stability or alter conformational flexibility compared to unsaturated analogs. Its structural uniqueness lies in the hydrophilic dihydroxypropyl substituent, which likely improves aqueous solubility and influences biological interactions .

Properties

Molecular Formula

C9H13BrN4O4

Molecular Weight

321.13 g/mol

IUPAC Name

8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C9H13BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)2-4(16)3-15/h4-6,15-16H,2-3H2,1H3,(H,12,17,18)

InChI Key

BQAMLMZNTPRICK-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)Br)CC(CO)O

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione typically involves the bromination of a purine precursor followed by the introduction of the 2,3-dihydroxypropyl and methyl groups. The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Research Implications

The dihydroxypropyl substituent in the target compound offers a unique balance of hydrophilicity and conformational flexibility, distinguishing it from hydrophobic or rigid analogs. Future studies should explore:

  • Synthetic Optimization : Development of efficient routes to introduce dihydroxypropyl groups.
  • Biological Activity : Comparative assays to evaluate solubility-driven efficacy in drug candidates.
  • Regulatory Considerations : Environmental impact assessments, as suggested by EPA monitoring codes .

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